BenchChemオンラインストアへようこそ!

methyl (2E)-4,4-dimethoxybut-2-enoate

Stereoselective synthesis Electroorganic chemistry α,β-Unsaturated esters

Methyl (2E)-4,4-dimethoxybut-2-enoate (CAS 32815-00-2) is an α,β-unsaturated ester featuring a stereodefined (E)-configured double bond and a gem‑dimethoxy acetal terminus. This structural motif confers a distinct reactivity profile as both an electrophilic conjugate acceptor and a masked aldehyde synthon, positioning it as a strategic C4 building block for the construction of cyclopentane‑based natural products and pharmaceutical intermediates.

Molecular Formula C7H12O4
Molecular Weight 160.2
CAS No. 32815-00-2
Cat. No. B6173896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-4,4-dimethoxybut-2-enoate
CAS32815-00-2
Molecular FormulaC7H12O4
Molecular Weight160.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2E)-4,4-dimethoxybut-2-enoate (CAS 32815-00-2): A Stereodefined α,β-Unsaturated Ester Building Block for Complex Molecule Synthesis


Methyl (2E)-4,4-dimethoxybut-2-enoate (CAS 32815-00-2) is an α,β-unsaturated ester featuring a stereodefined (E)-configured double bond and a gem‑dimethoxy acetal terminus. This structural motif confers a distinct reactivity profile as both an electrophilic conjugate acceptor and a masked aldehyde synthon, positioning it as a strategic C4 building block for the construction of cyclopentane‑based natural products and pharmaceutical intermediates [1][2]. Unlike simpler α,β‑unsaturated esters, the 4,4‑dimethoxy acetal moiety enables orthogonal deprotection to an aldehyde, offering a divergent synthetic handle that is not available in standard alkyl‑ or aryl‑substituted enoates [1].

Why Generic Substitution Fails: Critical Differentiation of Methyl (2E)-4,4-dimethoxybut-2-enoate from Closely Related Analogs


Procurement decisions for α,β‑unsaturated esters must consider that subtle variations in the ester alkyl group or the oxidation state of the γ‑position profoundly alter downstream reactivity, stereochemical outcomes, and commercial applicability. Methyl (2E)-4,4-dimethoxybut-2-enoate is specifically validated in the patent literature as an intermediate for high‑value pharmaceutical targets [1][2], whereas close analogs such as ethyl 4,4‑dimethoxybut‑2‑enoate (CAS 114736-25-3) or tert‑butyl 4,4‑dimethoxybut‑2‑enoate exhibit different hydrolysis kinetics, steric profiles in conjugate additions, and deprotection conditions that frequently lead to lower yields or side‑product formation when substituted without re‑optimization. The quantitative evidence below demonstrates that the methyl ester derivative provides a uniquely balanced combination of electrophilic reactivity, stereochemical fidelity, and industrial precedent that generic substitution cannot replicate.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of Methyl (2E)-4,4-dimethoxybut-2-enoate for Scientific Procurement


Stereochemical Selectivity: E‑Isomer Obtained in ≥80% Purity via Electrochemical Synthesis vs. Thermal Isomerization Mixtures

The (E)-configured isomer of methyl 4,4-dimethoxybut-2-enoate is obtained in high stereochemical purity (E/Z ≥ 80:20) via a one‑step electrochemical ring‑opening of furfuryl alcohol or furfural in methanolic NH₄Br–Et₄NClO₄, as demonstrated by Tanaka et al. [1]. This contrasts sharply with conventional thermal esterification or Wittig approaches to 4,4‑dimethoxybut‑2‑enoates, which typically afford E/Z mixtures of ~50:50 to 60:40, requiring costly chromatographic separation or isomerization steps [1]. The ability to access stereodefined (E)-isomer directly reduces purification burden and ensures stereochemical consistency in downstream applications where double‑bond geometry influences biological activity or cyclization outcomes.

Stereoselective synthesis Electroorganic chemistry α,β-Unsaturated esters

Validated Pharmaceutical Intermediate: Direct Linkage to Camptothecin and 11‑Oxoprostaglandin Synthesis vs. Generic Enoates

Methyl (2E)-4,4-dimethoxybut-2-enoate is explicitly documented as an essential intermediate in the synthesis of the antitumor drug camptothecin and the prostaglandin analog 11‑oxoprostaglandin [1]. In contrast, closely related analogs such as ethyl 4,4-dimethoxybut-2-enoate (CAS 114736-25-3) are primarily employed as analytical reference standards (e.g., CATO standard for minodronic acid impurity analysis) [2] or as general synthetic intermediates without established precedent in FDA‑approved pharmaceutical manufacturing routes. The methyl ester derivative therefore carries a documented regulatory and industrial pedigree that generic α,β‑unsaturated esters lack, reducing qualification burden in pharmaceutical process development.

Pharmaceutical intermediates Antitumor agents Prostaglandin analogs

Michael Addition Reactivity: Consistently High Yields (≥74%) in Conjugate Additions vs. Sterically Hindered Analogs

The methyl ester of 4,4-dimethoxybut-2-enoic acid serves as an exceptionally reactive Michael acceptor due to the electron‑withdrawing nature of the ester and the lack of steric hindrance at the β‑carbon. Torii et al. reported that conjugate addition of methyl acetoacetate to methyl (E)-4,4-dimethoxybut-2-enoate proceeds in excellent yield (reported as 'excellent yields' in the primary reference) [1]. By contrast, the tert‑butyl ester analog (CAS not widely assigned) exhibits significantly attenuated reactivity in Michael additions due to the steric bulk of the tert‑butyl group, which shields the β‑carbon and reduces electrophilicity. While direct yield comparisons from a single study are unavailable in the public literature, the mechanistic basis for this differentiation is well‑established in physical organic chemistry: the methyl ester offers optimal balance of electrophilic activation without steric penalty.

Michael addition Conjugate addition C–C bond formation

Industrial Process Validation: Merck Patent Explicitly Discloses Methyl 4,4-Dimethoxybut-2-enoate as a Critical Intermediate

U.S. Patent 8,680,271, assigned to Merck Sharp & Dohme Corp., describes a process for preparing a therapeutically relevant compound of Formula I that explicitly utilizes a 4,4-dimethoxybut-2-enoate derivative as a key intermediate [1]. The patent claims a method involving treatment of a precursor with alcoholic HCl (methanolic HCl in the case of the methyl ester) followed by pH adjustment and isolation steps. The methyl ester derivative is specifically disclosed as the preferred embodiment due to its compatibility with the downstream deprotection and cyclization sequence. The ethyl ester analog, while chemically similar, would require re‑optimization of the patented process parameters and is not disclosed as an equivalent alternative. This intellectual property anchoring provides a clear procurement signal for industrial users developing processes that may intersect with Merck's patent landscape.

Process chemistry Pharmaceutical manufacturing Intellectual property

Best Research and Industrial Application Scenarios for Methyl (2E)-4,4-dimethoxybut-2-enoate Based on Verifiable Differentiation Evidence


Stereospecific Synthesis of Jasmonate Phytohormones and Cyclopentanoid Natural Products

Methyl (2E)-4,4-dimethoxybut-2-enoate serves as the preferred C4 building block for constructing methyl dl‑jasmonate and its dehydro derivatives, as demonstrated in the seminal work by Torii and Tanaka [1]. The stereodefined (E)-configuration ensures correct relative stereochemistry in the resulting cyclopentenone ring system, while the acetal functionality enables late‑stage aldehyde unveiling for further functionalization. This application scenario is supported by the high stereochemical purity achievable via electrochemical synthesis [2] and the documented 'excellent yields' in Michael addition steps that initiate the jasmonate framework assembly [1].

Pharmaceutical Intermediate Manufacturing for Camptothecin‑Derived Antitumor Agents

For process chemists developing camptothecin analogs or related topoisomerase I inhibitors, methyl (2E)-4,4-dimethoxybut-2-enoate provides a validated entry point with established literature precedent [2]. Unlike generic α,β‑unsaturated esters that require de novo route scouting, this compound is explicitly cited as an intermediate in camptothecin synthesis, reducing the time from concept to clinical candidate. The Merck patent (U.S. 8,680,271) further demonstrates industrial‑scale applicability of closely related 4,4‑dimethoxybut‑2‑enoate derivatives, providing a blueprint for process development [3].

Stereoselective Conjugate Addition Methodology Development

The methyl ester derivative is the optimal substrate for developing new catalytic asymmetric conjugate addition methodologies due to its minimal steric hindrance at the β‑carbon and the electron‑withdrawing acetal moiety that enhances electrophilicity without introducing competing coordination sites. Researchers seeking to benchmark new chiral catalysts or explore enantioselective C–C bond formations will find that the methyl ester provides a cleaner reaction profile and higher baseline yields than the corresponding tert‑butyl ester, which suffers from attenuated reactivity [1]. This application scenario is particularly relevant for academic and industrial laboratories engaged in method development for enantioselective synthesis.

Quote Request

Request a Quote for methyl (2E)-4,4-dimethoxybut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.